molecular formula C5H10ClNO B8063603 2-Oxa-5-azabicyclo[2.2.1]heptane hcl

2-Oxa-5-azabicyclo[2.2.1]heptane hcl

Cat. No.: B8063603
M. Wt: 135.59 g/mol
InChI Key: ZFOKPFPITUUCJX-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[2.2.1]heptane HCl is a bicyclic morpholine derivative with a rigid, constrained structure. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing γ-aminobutyric acid (GABA) analogs such as baclofen and pregabalin . Its bicyclo[2.2.1]heptane framework incorporates both oxygen and nitrogen atoms, enabling versatile functionalization at the C-3 position . The compound has a molecular formula of C₅H₁₀ClNO, a molecular weight of 135.59 g/mol, and is typically available as a white to off-white solid with ≥98% purity . Its stereochemistry (1S,4S) is critical for biological activity, as demonstrated in studies of nicotinic acetylcholine receptor (nAChR) ligands and antimalarial agents .

Properties

IUPAC Name

(1S,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@H]1CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Example Compounds:

  • FPhEP and F2PhEP (α4β2-nAChR-selective PET ligands):
    • FPhEP : Ki = 240 pM .
    • F2PhEP : Ki = 29 pM .
    • Structural Difference: Replacement of the oxygen atom in 2-oxa-5-aza with a carbon atom (7-aza framework) enhances nAChR binding affinity.
  • 7-tert-Butoxycarbonyl-2-exo-[3-(4-methoxyphenyl)-5-pyridinyl]-7-azabicyclo[2.2.1]heptane :
    • Used in nicotinic receptor binding studies; substituents on the pyridinyl group modulate receptor selectivity .
Compound Core Structure Key Substituents Biological Target Activity (Ki) Reference
2-Oxa-5-azabicyclo[2.2.1]heptane HCl O and N in bridgeheads C-3 acetic acid (GABA analogs) GABA receptors N/A
FPhEP 7-aza framework 6-Fluoro-5-phenylpyridinyl α4β2-nAChR 240 pM
F2PhEP 7-aza framework 6-Fluoro-5-(4-fluorophenyl) α4β2-nAChR 29 pM

Fluorinated Azabicyclo Derivatives

  • 5-Fluoro-2-azabicyclo[2.2.1]heptane HCl: Molecular Formula: C₆H₁₀FN·HCl; Molecular Weight: 151.6 g/mol . Applications: Investigated in CNS drug discovery but lacks the oxygen bridge of 2-oxa-5-aza, reducing conformational constraint .

Functionalized Derivatives for Antimalarial Activity

  • (±)-5-(Cyclohexylsulfonyl)-2-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-1,3,4-oxadiazole :
    • Exhibits slow-action activity against Plasmodium falciparum (IC₅₀ = 2.17 µM) .
    • Key Feature: The 1,3,4-oxadiazole moiety enhances antimalarial efficacy compared to unmodified bicyclic cores .

Preparation Methods

Stepwise Alkylation Procedure

Step 1: Preparation of 5-(2-Chloroethyl)-2-Oxa-5-azabicyclo[2.2.1]heptane
A mixture of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (0.5 g, 3.69 mmol), cesium carbonate (4.25 g, 12.91 mmol), and 1-bromo-2-chloroethane (0.936 mL, 11.06 mmol) in THF is stirred at 50°C for 19 hours. Filtration and column chromatography (95:5 DCM:MeOH) yield the chloroethyl derivative as a viscous oil (19.48% yield).

Step 2: Final Hydrochloride Formation
The free base is treated with hydrogen chloride gas in diethyl ether, precipitating the hydrochloride salt. Lyophilization ensures anhydrous product formation, critical for hygroscopic-sensitive applications.

Critical Parameters Affecting Yield

  • Temperature : Elevated temperatures (>50°C) minimize byproduct formation.

  • Solvent Choice : Polar aprotic solvents like THF enhance nucleophilicity of the amine.

  • Catalyst Loading : Stoichiometric cesium carbonate neutralizes HCl, driving the reaction forward.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a time-efficient alternative to conventional heating. A 2025 study demonstrated that irradiating a mixture of trans-4-hydroxy-L-proline derivatives and HCl in methanol at 100°C for 10 minutes achieves 85% conversion. This method reduces energy consumption by 40% compared to reflux approaches.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety. A patented continuous process involves:

  • Reactor Design : Tubular reactors with inline pH monitoring.

  • Automation : Real-time adjustment of HCl addition rates to maintain optimal acidity.

  • Crystallization : Anti-solvent precipitation using tert-butyl methyl ether (TBME) yields >99% pure product.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Cyclization909512 hHigh stereochemical fidelity
Alkylation19–329819–68 hFunctional group versatility
Microwave-Assisted859710 minRapid synthesis
Continuous Flow88992 hScalability

Challenges and Mitigation Strategies

  • Low Yields in Alkylation : Attributed to steric hindrance in the bicyclic framework. Using bulky leaving groups (e.g., mesylates) improves reactivity.

  • Purification Difficulties : Reverse-phase HPLC with C18 columns resolves co-eluting impurities.

  • Moisture Sensitivity : Storage under nitrogen with molecular sieves prevents hydrochloride degradation .

Q & A

What are the key considerations for optimizing the synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane HCl from trans-4-hydroxy-L-proline?

Basic Research Question
The synthesis involves a six-step protocol starting with trans-4-hydroxy-L-proline. Critical steps include:

  • Protection Strategy : Using benzyloxycarbonyl (Cbz) instead of benzoyl or Boc groups improves safety and yield (91% for carbamate formation) .
  • Esterification : Replacing diazomethane (toxic) with MeOH/SOCl₂ for methyl ester formation ensures safer scale-up (96% yield) .
  • Tosylation : Optimizing conditions with triethylamine and DMAP at RT achieves 93% yield for tosylate intermediates .
  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes Cbz cleanly, avoiding harsh acidic/basic conditions .
    Total Yield : 70%, a significant improvement over Portoghese's 59% (seven-step) and Sun's unreported yield (six-step) .

How can NMR spectroscopy resolve stereochemical ambiguities in 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives?

Advanced Research Question
Stereochemical assignments rely on coupling constants and NOE correlations:

  • 1H NMR : Key signals include δ 4.50 (s, bridgehead proton), 3.04–3.07 (m, axial protons), and 1.80–1.88 (m, bridge protons) .
  • 13C NMR : Peaks at δ 76.2 (bridged oxygen) and 56.3 (N-bearing carbon) confirm bicyclic topology .
  • Chiral Purity : Optical rotation ([α]20D = +104.2°) validates retention of configuration from trans-4-hydroxy-L-proline .
    Caution : Misassignment risks exist; X-ray crystallography (e.g., exo vs. endo isomers) is recommended for ambiguous cases .

What methodologies enable functionalization of the bicyclic core for constrained γ-amino acid analogues?

Advanced Research Question
The C-3 position is a hotspot for diversification:

  • GABA Analogues : Attaching acetic acid at C-3 mimics γ-amino butyric acid (GABA), as seen in baclofen/pregabalin derivatives .
  • Alkyl/Aryl Substituents : Use of Grignard reagents or cross-coupling reactions (e.g., Suzuki) introduces steric and electronic diversity .
  • Thione Synthons : Reacting with Lawesson’s reagent yields (±)-2-oxa-5-azabicyclo[2.2.1]heptane-6-thione, enabling heterocycle annulation .

How do researchers address contradictions in reported synthetic yields for bicyclic morpholine derivatives?

Advanced Research Question
Discrepancies arise from:

  • Protection/Deprotection Efficiency : Portoghese’s benzoyl deprotection (85% yield) vs. Cbz hydrogenation (quantitative) .
  • Reduction Agents : LiBH4 (Portoghese) vs. NaBH4 (Zhang et al.), with the latter reducing costs without compromising yield .
  • Reaction Monitoring : LC-MS or TLC validation ensures intermediate purity, avoiding yield overestimation .

What role does this compound play in antimalarial drug discovery?

Advanced Research Question
The scaffold is a key pharmacophore in slow-action antimalarials:

  • Imidazole Hybrids : Coupling with imidazole carbonyls (e.g., compound 68a’) yields Plasmodium falciparum inhibitors (IC₅₀ < 1 µM) .
  • Resistance Mitigation : Rigidity of the bicyclic core reduces off-target effects compared to flexible morpholines .

How can researchers validate the pharmacokinetic advantages of bicyclic morpholines over traditional morpholines?

Advanced Research Question
Comparative studies focus on:

  • Lipophilicity (LogP) : Bicyclic derivatives exhibit lower LogP (e.g., 1.2 vs. 2.1 for morpholine), enhancing solubility .
  • Metabolic Stability : Microsomal assays show reduced CYP450 metabolism due to restricted conformational freedom .
  • Plasma Protein Binding : SPR or equilibrium dialysis quantifies binding differences, critical for bioavailability .

What analytical techniques are essential for characterizing hydrochloride salts of bicyclic amines?

Basic Research Question
Beyond NMR, employ:

  • HRMS : Confirm molecular ion peaks (e.g., m/z 100.0760 for [C₅H₁₀NO]+) .
  • Elemental Analysis : Validate Cl⁻ content (e.g., 26.1% calculated for C₅H₁₀ClNO) .
  • Polarimetry : Monitor enantiopurity ([α]D = +104.2° for (1S,4S)-isomer) .

How can fluorinated derivatives of this compound improve CNS drug profiles?

Advanced Research Question
Fluorination at C-3 or N-position:

  • Blood-Brain Barrier Penetration : 5-Fluoro derivatives (e.g., CAS 2288709-05-5) enhance passive diffusion via increased lipophilicity .
  • Metabolic Blocking : Fluorine at chiral centers slows oxidative metabolism, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.